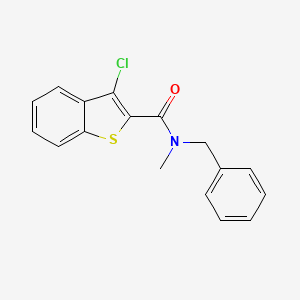

N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is a complex chemical compound with diverse applications in scientific research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C10H8ClNOS and a molecular weight of 225.698 .

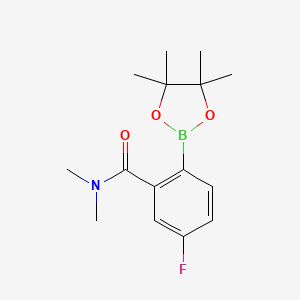

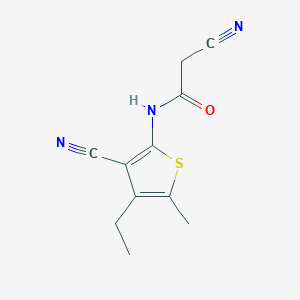

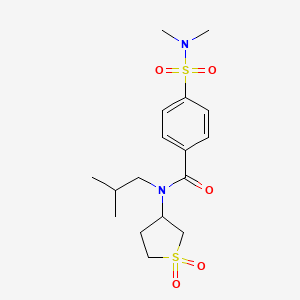

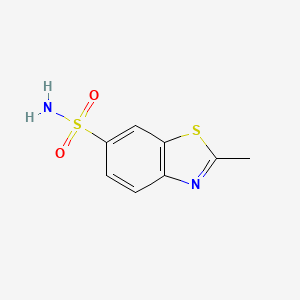

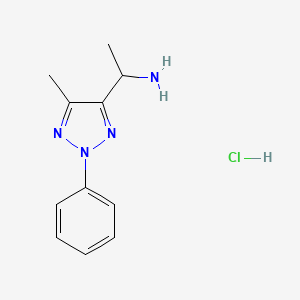

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is represented by the linear formula C10H8ClNOS . The compound has a molecular weight of 225.698 . Unfortunately, more detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the search results.Scientific Research Applications

Thermal Decomposition and Chemical Reactions

Research on related compounds, such as O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, has contributed to understanding the thermal decomposition mechanisms. The study by Uchida, Kobayashi, and Kozuka (1981) explored thermal rearrangements, leading to the formation of various products, indicating potential pathways for synthesizing N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide derivatives under specific conditions (Uchida, Kobayashi, & Kozuka, 1981).

Synthesis and Molecular Interactions

Another study by Ried, Oremek, and Guryn (1980) focused on the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, providing insights into the chemical behavior and potential applications of such compounds in various fields, including material science and medicinal chemistry (Ried, Oremek, & Guryn, 1980).

Material Science and Supramolecular Chemistry

Lightfoot, Mair, Pritchard, and Warren (1999) discussed the supramolecular packing motifs of related amide compounds, revealing potential applications in designing new materials with specific molecular organizations. This research could guide the development of materials based on N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide with unique properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Catalysis and Enzyme Inhibition

Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) explored the design, synthesis, and structure-activity relationship of thiophene-2-carboxamide Schiff base derivatives, highlighting their potential as cholinesterase inhibitors. While this specific compound isn't directly mentioned, the research underscores the broader utility of benzothiophene carboxamide derivatives in developing inhibitors for enzymes, which could extend to N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide (Kausar et al., 2021).

Mechanism of Action

The mechanism of action for “N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is not specified in the search results. The compound’s multifunctional properties make it an ideal candidate for studying various biological and chemical processes.

Safety and Hazards

properties

IUPAC Name |

N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-19(11-12-7-3-2-4-8-12)17(20)16-15(18)13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGZFWYQMVNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)

![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)

![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)

![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)